molecular formula C18H38O B1208168 2-Octadecanol CAS No. 593-32-8

2-Octadecanol

Cat. No. B1208168
CAS RN: 593-32-8
M. Wt: 270.5 g/mol
InChI Key: OXGBCSQEKCRCHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Octadecanol involves various chemical pathways, including the hydrogenation of octadecenoic acids or the reduction of octadecanoic acid. A study by Xu Changlong demonstrated the efficient oxidation of octadecanol to octadecanoic acid using hydrogen peroxide and a specific catalyst, showcasing one of the synthetic routes to derive compounds related to 2-Octadecanol (Changlong, 2010). This example highlights the chemical flexibility and the potential for varied synthesis strategies.

Molecular Structure Analysis

2-Octadecanol's molecular structure is characterized by a long hydrocarbon chain with a terminal hydroxyl group, making it an alcohol. This structure is pivotal in its role as a non-ionic surfactant and emollient. Its long carbon chain contributes to its low solubility in water and high solubility in nonpolar solvents, which is essential for its application in various industrial and cosmetic formulations.

Chemical Reactions and Properties

The chemical reactivity of 2-Octadecanol is influenced by its alcohol group, which can undergo reactions such as esterification and oxidation. For instance, the conversion of octadecanol to octadecanoic acid via oxidation highlights its reactivity and the potential for producing a variety of derivatives with different properties and applications (Changlong, 2010).

Scientific Research Applications

Catalytic Production

2-Octadecanol, also known as stearic alcohol, has diverse applications, including lubricants and perfumes. Its production from octadecanoic acid (stearic acid) was investigated in a liquid-phase trickle-bed reactor using a Ni/Co/Mo sulfide catalyst. The study focused on optimizing the conversion of octadecanoic acid to 2-octadecanol and minimizing its undesired conversion to octadecane (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014).

Monolayer Structure and Evaporation Resistance

2-Octadecanol's monolayer structure on water surfaces was explored using molecular dynamics simulations. The study revealed that the intermolecular interactions within the monolayer increase with surface density, leading to enhanced order and packing, and influence evaporation resistance (Henry et al., 2010).

Conversion to Alkenes and Alkanes

Research on the catalytic conversion of 2-Octadecanol into short-chain alkenes and alkanes at high temperatures (400°C) in a fluidized bed reactor revealed significant conversion to alkanes and alkenes, including dominant production of 1-octadecene (Handoko & Triyono, 2023).

Thermal Energy Storage

2-Octadecanol has been employed as a phase change material (PCM) for thermal energy storage, especially in composites with expanded perlite due to its high latent heat capacity. The study focused on its leakage-proof properties and thermal performance enhancement (Lv, Ding, Liu, & Rao, 2019).

Lubrication Properties

The influence of the structure of isomeric octadecanols on their adsorption and lubricating properties was studied. 2-Octadecanol was found to produce a low coefficient of friction and high durability of the built-up monolayer on iron surfaces, showing its potential as a lubricant (Studt, 1981).

Phase Change Material Composite

2-Octadecanol was used in a hierarchical porous polymer composite as a novel shape-stability phase change material for latent heat thermal energy storage. The composite demonstrated high shape-stability and thermal stability (Tang et al., 2017).

Electrical Properties of Nanocomposites

The effect of 2-Octadecanol functionalization of carbon nanotubes on the electrical properties of natural rubber composites was analyzed, revealing improvements in dispersion and electrical resistivity (Thomas et al., 2012).

properties

IUPAC Name

octadecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBCSQEKCRCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974728
Record name Octadecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octadecanol

CAS RN

593-32-8
Record name 2-Octadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7E2JAZ5CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-octadecanol; 4-octadecanol; 5-octadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
M Xian, Y Kang, J Yan, J Liu, Y Bi, K Zhen - Current microbiology, 2002 - Springer
… isabellina was cultivated in a medium consisting of 2% octadecanol, 1% yeast extract, and 25 mmol… acid yield was obtained with concentrations of 2% octadecanol and 1% yeast extract. …
Number of citations: 20 link.springer.com
MA LANÉELLE, C LACAVE, M DAFFÉ… - European journal of …, 1988 - Wiley Online Library
… However, we noticed that the amount of 2-octadecanol … we looked for other natural forms of 2octadecanol. Crude extracts of M . … of neutral fractions, 2-octadecanol was the sole detected …
Number of citations: 26 febs.onlinelibrary.wiley.com
L LARSSON - Acta Pathologica Microbiologica Scandinavica …, 1983 - Wiley Online Library
… oleic, stearic and tuberculostearic acids were found in the chromatograms of both species, whereas 2-octadecanol and 2-eicosanol were detected only in M. avium-intracellulare. In …
Number of citations: 29 onlinelibrary.wiley.com
FP Fugisawa, AP Ramos, PC de Sousa Filho… - Journal of …, 2012 - Elsevier
The in situ complexation between 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) molecules and europium ions at the air–liquid interface by means of mixed 1-octadecanol Langmuir films is …
Number of citations: 12 www.sciencedirect.com
S Toriyama, S Imaizumi, I Tomiyasu, M Masui… - Biochimica et Biophysica …, 1982 - Elsevier
18 O from an 18 O 2 atmosphere was actively incorporated into long-chain, secondary alcohols, such as 2-octadecanol, 2-eicosanol and 2-docosanol, which are derived from ester …
Number of citations: 32 www.sciencedirect.com
C Alvin, L Larsson, M Magnusson, PA Mårdh… - …, 1983 - microbiologyresearch.org
… scrofulaceum by the absence of peaks representing 2-octadecanol, 2eicosanol and tuberculostearic acid, as registered by flame ionization detection. However, analysis of M. gordonae, …
Number of citations: 25 www.microbiologyresearch.org
PL Valero-Guillén, F Martin-Luengo - FEMS microbiology letters, 1986 - academic.oup.com
… Alcohols have been found as an integral part of the 'wax-ester' mycolates [2] and identified as 2-eicosanol and 2-octadecanol, being considered good taxonomic markers of some …
Number of citations: 13 academic.oup.com
M Muñoz, E Julián, M Garcia-Barceló, V Ausina… - … of Chromatography B …, 1997 - Elsevier
… additional oxygenated chemical groups (mycolate I) and the type with a dicarboxylic group (mycolate VI); the identification of the latter was reinforced by the presence of 2-octadecanol, …
Number of citations: 13 www.sciencedirect.com
F Portaels, L Larsson, J Jimenez… - Microbiology, 1987 - microbiologyresearch.org
… groups could be distinguished based on the presence of 1 O-methyloctadecanoic (tuberculostearic) and 2-methyl 3-hydroxyeicosanoic acids and secondary alcohols (2-octadecanol …
Number of citations: 9 www.microbiologyresearch.org
C LACAVE, MA LANEELLE, M DAFFE… - European journal of …, 1989 - Wiley Online Library
… aurum) each producing three types of mycolic acids : di-unsatured mycolates, oxomycolates and wax-ester mycolates (ester of dicarboxymycolic acid and 2-icosanol or 2-octadecanol). …
Number of citations: 41 febs.onlinelibrary.wiley.com

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